molecular formula C57H79N17O15 B607715 Gonadorelinacetat CAS No. 34973-08-5

Gonadorelinacetat

Katalognummer: B607715
CAS-Nummer: 34973-08-5
Molekulargewicht: 1242.3 g/mol
InChI-Schlüssel: NGCGMRBZPXEPOZ-HBBGHHHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Gonadorelinacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound wirkt, indem es die Wirkung des endogenen Gonadotropin-Releasing-Hormons nachahmt. Es bindet an GnRH-Rezeptoren an der Hypophyse und stimuliert die Freisetzung von luteinisierendem Hormon und follikelstimulierendem Hormon . Diese Hormone wirken dann auf die Gonaden, um die Fortpflanzungsfunktionen zu regulieren, einschließlich der Ovulation bei Frauen und der Spermatogenese bei Männern .

Wirkmechanismus

Target of Action

Gonadorelin acetate, also known as gonadotropin-releasing hormone (GnRH), primarily targets the anterior pituitary gland . The primary role of this target is to stimulate the synthesis and release of two crucial hormones: Follicle Stimulating Hormone (FSH) and Luteinizing Hormone (LH) .

Mode of Action

Gonadorelin acetate interacts with its target, the anterior pituitary gland, by acting like naturally occurring GnRH . This interaction stimulates the synthesis and release of FSH and LH, a process that is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens . While LH release is primarily stimulated, FSH production and release are also increased, but to a lesser degree .

Biochemical Pathways

The primary biochemical pathway affected by gonadorelin acetate is the GnRH signaling pathway . This pathway controls a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males . The pulsatility of GnRH secretion, which is necessary for correct reproductive function, has been observed in all vertebrates .

Pharmacokinetics

The pharmacokinetic properties of gonadorelin acetate are characterized by a short half-life, requiring infusion pumps for its clinical use . It has a distribution half-life of 2 to 10 minutes and a terminal half-life of 10 to 40 minutes . Gonadorelin acetate is metabolized by hydrolysis .

Result of Action

The molecular and cellular effects of gonadorelin acetate’s action involve the release of FSH and LH from the anterior pituitary . These hormones then act on the gonads and sex organs to produce reproductive hormones . In females, this leads to follicular growth, ovulation, and corpus luteum maintenance, while in males, it results in spermatogenesis .

Biochemische Analyse

Biochemical Properties

Gonadorelin acetate plays a crucial role in stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland . It interacts with specific receptors on the surface of pituitary gonadotropes, triggering a cascade of intracellular events that lead to the synthesis and secretion of these hormones. The interaction between gonadorelin acetate and its receptor is highly specific, involving binding to the gonadotropin-releasing hormone receptor, which activates G-proteins and subsequent signaling pathways .

Cellular Effects

Gonadorelin acetate exerts significant effects on various cell types, particularly those involved in the reproductive system. In pituitary gonadotropes, it stimulates the production and release of luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function . This compound influences cell signaling pathways, including the activation of protein kinase C and the mobilization of intracellular calcium . Additionally, gonadorelin acetate affects gene expression by inducing the transcription of genes encoding luteinizing hormone and follicle-stimulating hormone .

Molecular Mechanism

The molecular mechanism of gonadorelin acetate involves its binding to the gonadotropin-releasing hormone receptor on the surface of pituitary gonadotropes . This binding activates G-proteins, which in turn stimulate phospholipase C to generate inositol trisphosphate and diacylglycerol . These second messengers lead to the release of intracellular calcium and the activation of protein kinase C, ultimately resulting in the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone . The pulsatile nature of gonadorelin acetate’s action is crucial for its effectiveness, as continuous exposure can lead to receptor desensitization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gonadorelin acetate can vary over time. The compound is known for its short half-life, necessitating continuous or pulsatile administration to maintain its efficacy . Studies have shown that gonadorelin acetate remains stable under controlled conditions, but its degradation can occur if exposed to extreme temperatures or pH levels . Long-term exposure to gonadorelin acetate in vitro has been associated with sustained stimulation of luteinizing hormone and follicle-stimulating hormone release, although receptor desensitization may occur with prolonged use .

Dosage Effects in Animal Models

The effects of gonadorelin acetate vary with different dosages in animal models. In cattle, for instance, the administration of gonadorelin acetate at doses ranging from 0.1 to 0.5 milligrams per cow results in a significant increase in plasma luteinizing hormone and follicle-stimulating hormone levels . Higher doses may lead to receptor desensitization and reduced hormone release . In rats, the effective dose for inducing ovulation has been found to be around 150 to 200 nanograms per animal . Toxic or adverse effects are generally not observed at therapeutic doses, but exceedingly high doses can lead to unwanted side effects .

Metabolic Pathways

Gonadorelin acetate is involved in several metabolic pathways, primarily related to its role in hormone release. Upon binding to its receptor, gonadorelin acetate activates signaling pathways that lead to the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone . The compound is rapidly metabolized into smaller peptides and amino acids, which are then excreted via urine and expired air . The metabolic flux and levels of metabolites are influenced by the frequency and amplitude of gonadorelin acetate administration .

Transport and Distribution

Within cells and tissues, gonadorelin acetate is transported and distributed through specific mechanisms. It binds to the gonadotropin-releasing hormone receptor on the surface of pituitary gonadotropes, facilitating its internalization and subsequent signaling . The compound’s distribution is influenced by its binding affinity and the presence of transporters or binding proteins that aid in its localization . Gonadorelin acetate’s accumulation in target tissues is essential for its biological activity .

Subcellular Localization

Gonadorelin acetate’s subcellular localization is primarily at the plasma membrane of pituitary gonadotropes, where it binds to its receptor . This localization is crucial for its activity, as it allows the compound to interact with the receptor and initiate intracellular signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing gonadorelin acetate to specific cellular compartments . The compound’s activity is dependent on its ability to reach and bind to its receptor at the cell surface .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Gonadorelinacetat wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht, die an einem festen Harz verankert ist . Der Prozess umfasst die folgenden Schritte:

    Anlagerung der ersten Aminosäure: Die erste Aminosäure wird an ein festes Harz angehängt.

    Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

    Kopplung: Die nächste Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

    Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

    Spaltung: Das Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von this compound eine großtechnische SPPS, gefolgt von der Reinigung mittels Hochleistungsflüssigchromatographie (HPLC), um die Reinheit und Qualität des Endprodukts zu gewährleisten . Das Peptid wird dann lyophilisiert, um eine stabile, trockene Pulverform zu erhalten, die für die Lagerung und Verwendung geeignet ist.

Analyse Chemischer Reaktionen

Reaktionstypen

Gonadorelinacetat unterliegt hauptsächlich Hydrolyse- und Abbaureaktionen. Es ist unter sauren Bedingungen stabil, kann aber unter alkalischen Bedingungen abgebaut werden .

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus dem Abbau von this compound gebildet werden, umfassen kleinere Peptidfragmente und Aminosäuren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Humanes Choriongonadotropin (hCG): Wie Gonadorelinacetat wird hCG verwendet, um die Freisetzung von Reproduktionshormonen zu stimulieren.

    Leuprolidacetat: Ein weiterer GnRH-Agonist, der zur Behandlung hormonsensitiver Erkrankungen eingesetzt wird.

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, die natürliche pulsierende Freisetzung von GnRH präzise nachzuahmen, was es besonders nützlich für diagnostische Zwecke und für die Behandlung von Erkrankungen im Zusammenhang mit GnRH-Mangel macht .

Eigenschaften

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCGMRBZPXEPOZ-HBBGHHHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H79N17O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198161
Record name Gonadorelin monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34973-08-5, 499785-55-6, 71447-49-9
Record name Gonadorelin acetate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonadorelin monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonadorelin monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luteinizing hormone releasing hormone human acetate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does gonadorelin acetate interact with its target and what are its downstream effects?

A1: Gonadorelin acetate mimics the action of gonadotropin-releasing hormone (GnRH), binding to and activating GnRH receptors in the anterior pituitary gland [, , , , , ]. This activation triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, ], crucial hormones in regulating reproductive processes. In females, LH surges induce ovulation and promote corpus luteum (CL) development, which secretes progesterone [, , , , ]. In males, LH stimulates testosterone production []. FSH, in both sexes, plays a role in follicular development and spermatogenesis.

Q2: Can gonadorelin acetate be used to induce ovulation in species other than humans?

A2: Yes, gonadorelin acetate is widely used in veterinary medicine to induce ovulation in various species, including cattle [, , , , , , , ], sheep [, , ], and llamas [, ]. Its ability to stimulate LH release makes it a valuable tool for controlling reproductive cycles in livestock.

Q3: What is the molecular formula and weight of gonadorelin acetate?

A3: The molecular formula of gonadorelin acetate is C55H75N17O13 • C2H4O2. Its molecular weight is 1182.3 g/mol.

Q4: How stable is gonadorelin acetate in solution?

A4: Research has shown that gonadorelin acetate exhibits good stability in solution. It remains stable for at least 45 days when reconstituted and stored at either 24°C or 37°C [].

Q5: Are there any known issues with impurities or degradation products of gonadorelin acetate?

A5: While gonadorelin acetate itself is generally safe, early studies highlighted concerns about impurities and degradation products in certain GnRH formulations. These impurities were linked to adverse reactions in patients receiving pulsatile GnRH therapy []. This emphasizes the importance of using high-purity gonadorelin acetate to minimize potential side effects.

Q6: How is gonadorelin acetate used in the diagnosis of central precocious puberty?

A6: Gonadorelin acetate is used in the LH-RH stimulation test to diagnose central precocious puberty. Intravenous administration of gonadorelin acetate stimulates a surge in LH release in individuals with central precocious puberty, confirming the diagnosis [].

Q7: Can gonadorelin acetate be used to treat cystic ovarian follicles (COF) in cattle?

A7: Research suggests that intramuscular injections of gonadorelin acetate, alone or in combination with d-cloprostenol, can effectively treat COF in dairy cattle, showing improved cure rates compared to control groups or treatment with intravaginal progesterone devices [].

Q8: Does the timing of gonadorelin acetate administration impact pregnancy outcomes in cattle?

A8: Studies on cattle have revealed that the timing of gonadorelin acetate administration during estrus synchronization protocols can significantly affect ovulation rates, pregnancy rates, and pregnancy loss. For instance, administering gonadorelin acetate on Day 5 after insemination with in vitro-produced embryos led to increased progesterone levels and reduced pregnancy loss []. Furthermore, inducing an accessory corpus luteum (CL) with gonadorelin acetate on Day 5 after artificial insemination improved pregnancy outcomes, while inducing it on Day 7 or 21 did not show any beneficial effects [].

Q9: Does the dose of gonadorelin acetate impact its effectiveness in synchronization protocols?

A9: Research suggests that increasing the dose of gonadorelin acetate at the start of a 5-day CO-Synch protocol in heifers can increase the ovulatory response, although it does not necessarily translate to improved fertility []. This highlights the complex interplay of factors influencing reproductive outcomes.

Q10: Can gonadorelin acetate be used to treat ovarian inactivity in dairy cows?

A10: Studies have investigated the use of gonadorelin acetate to treat ovarian inactivity in dairy cows []. While the results of these studies are not included in the provided summaries, they highlight the potential for gonadorelin acetate to address reproductive challenges in cattle.

Q11: What are the advantages of using a shortened progesterone/estradiol-based protocol (J-Synch) with gonadorelin acetate in beef cows?

A11: The J-Synch protocol, which involves a shorter progesterone device insertion period and a lengthened proestrus phase, has been shown to improve pregnancy rates in beef cows compared to conventional 7-day estradiol-based protocols [, , ]. Additionally, combining estrus detection with fixed-time artificial insemination in the J-Synch protocol can further enhance pregnancy outcomes [].

Q12: How does the presence of a corpus luteum (CL) affect LH release and ovulation in response to gonadorelin acetate?

A12: Research indicates that the presence of a CL at the time of gonadorelin acetate administration can suppress LH release and reduce the ovulatory response in cows []. This finding highlights the importance of considering the physiological state of the animal when designing synchronization protocols.

Q13: Can gonadorelin acetate be used to induce ovulation in llamas?

A13: Yes, studies have demonstrated that intramuscular administration of gonadorelin acetate can effectively induce ovulation in llamas [, ].

Q14: Can gonadorelin acetate treatment improve pregnancy outcomes in heifers that fail to express estrus after a synchronization protocol?

A15: A study in beef heifers revealed that administering gonadorelin acetate at the time of artificial insemination in heifers that failed to exhibit estrus after an estradiol-based synchronization protocol led to increased pregnancy rates compared to untreated controls []. This suggests a potential strategy to improve fertility in such cases.

Q15: Can gonadorelin acetate be used to treat hypothalamic hypogonadism in humans?

A16: A case report demonstrated successful treatment of hypothalamic hypogonadism in a 29-year-old male following surgery for craniopharyngioma using pulsatile subcutaneous administration of gonadorelin acetate []. The patient's testosterone levels normalized after six months of treatment, and he later fathered children, suggesting recovery of gonadal function.

Q16: How does the administration of gonadorelin acetate affect erythropoiesis?

A17: A study observed increased reticulocyte counts and erythropoietin levels in some individuals after intranasal administration of gonadorelin acetate, suggesting a potential role in stimulating erythropoiesis [].

Q17: What methods are available for synthesizing gonadorelin acetate?

A18: Traditional methods for peptide synthesis, such as solid-phase peptide synthesis, have been used to produce gonadorelin acetate []. More recently, specific microwave synthesis methods have been developed, offering advantages like shorter reaction times, higher yields, and fewer byproducts [].

Q18: Can ultrasonography be used to evaluate superovulatory response in sheep treated with gonadorelin acetate?

A19: Research has shown that ultrasonography can accurately estimate the number of corpora lutea present in sheep ovaries following a superovulation protocol involving gonadorelin acetate []. This non-invasive technique can avoid unnecessary surgeries and optimize donor use.

Q19: Are there any alternative protocols for superovulation in sheep that involve gonadorelin acetate?

A20: Studies have investigated the possibility of simplifying the follicle-stimulating hormone protocol for superovulation in sheep by using a shorter duration of FSH administration in conjunction with gonadorelin acetate and other hormones []. These findings can potentially optimize superovulation protocols.

Q20: Can follicular ablation and gonadorelin acetate treatment be used to improve recipient synchrony for embryo transfer in heifers?

A21: Research indicates that follicular aspiration combined with gonadorelin acetate treatment can induce more synchronous ovulation in heifers and increase the number of recipients suitable for embryo transfer at Day 10 []. This highlights the potential for improving synchronization protocols.

Q21: How does the use of different media for loading in vitro-produced embryos into straws affect pregnancy outcomes in heifers treated with gonadorelin acetate?

A22: A study demonstrated that using either holding media (Vigro Holding Plus) or SOFaaci-HEPES for loading fresh in vitro-produced embryos into straws does not significantly affect pregnancy establishment or maintenance in heifers treated with gonadorelin acetate for synchronization []. This finding provides valuable information for optimizing embryo transfer procedures.

Q22: Can simultaneous administration of gonadorelin acetate and cloprostenol improve treatment outcomes for cystic ovarian follicles in dairy cattle?

A23: Research has explored the efficacy of treating cystic ovarian follicles in dairy cattle with simultaneous administration of gonadorelin acetate and cloprostenol []. While this approach resulted in lower milk progesterone levels and a higher clinical response rate compared to gonadorelin acetate alone, further research is needed to determine its overall impact on reproductive performance.

Q23: How does the timing of estrus expression after progesterone withdrawal affect pregnancy rates in beef cattle treated with gonadorelin acetate?

A24: Studies have shown that beef cattle exhibiting estrus between progesterone withdrawal and fixed-time artificial insemination have higher pregnancy rates []. This emphasizes the importance of considering estrus expression when evaluating the efficacy of synchronization protocols involving gonadorelin acetate.

Q24: Can gonadorelin acetate be used to improve pregnancy rates in recipient cows transferred with in vitro-produced embryos?

A25: Research suggests that the use of a shortened progesterone/estradiol-based protocol (J-Synch) with gonadorelin acetate can increase pregnancy rates in recipient cows transferred with in vitro-produced embryos [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.